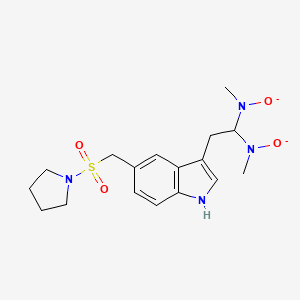

Almotriptan N-Oxide

Description

Contextualization as a Metabolite and Related Substance of Almotriptan (B1666892)

Almotriptan N-Oxide is formally recognized as a metabolite of Almotriptan. scbt.compharmgkb.orgclearsynth.com The parent drug, Almotriptan, undergoes metabolism through several enzymatic pathways following administration. The major routes involve monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450 (CYP)-mediated oxidation. fda.govwikidoc.orgnih.gov Specifically, MAO-A, CYP3A4, and CYP2D6 are the primary enzymes responsible for metabolizing Almotriptan. nih.govwikipedia.org A minor pathway involves flavin monooxygenase, which contributes to its metabolic clearance. fda.govwikidoc.org

The formation of this compound occurs through the oxidation of the tertiary amine in the dimethylaminoethyl side chain of the Almotriptan molecule. nih.govclearsynth.com Studies on the disposition and metabolism of Almotriptan in various animal species have provided further context. For instance, in studies involving dogs, this compound was identified as one of the main metabolites, alongside the unchanged drug and the indole (B1671886) acetic acid metabolite. nih.gov In contrast, the gamma-aminobutyric acid metabolite was the primary metabolite found in rats and monkeys. nih.gov These species-specific metabolic profiles highlight the complexity of Almotriptan's biotransformation and the role of this compound within it.

Beyond its role as a metabolite, this compound is also classified as a "related substance" or impurity in the context of pharmaceutical manufacturing. clearsynth.com It is specifically identified in pharmacopeial standards, referred to as Almotriptan EP Impurity E and Almotriptan USP Related Compound D. synzeal.comveeprho.comtlcstandards.com

| Property | Value | Source |

|---|---|---|

| Chemical Name | N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide | pharmgkb.orgclearsynth.com |

| Molecular Formula | C17H25N3O3S | scbt.com |

| Molecular Weight | 351.46 g/mol | scbt.com |

| CAS Number | 603137-43-5 | scbt.com |

| Synonyms | Almotriptan EP Impurity E, Almotriptan USP Related Compound D | synzeal.comveeprho.com |

Significance in Pharmaceutical Impurity Research

The presence of impurities, such as related substances and degradation products, in an active pharmaceutical ingredient (API) can impact the quality and safety of the final drug product. clearsynth.com Consequently, the identification, quantification, and control of these impurities are critical aspects of pharmaceutical research and quality control. clearsynth.comsciex.com this compound holds particular significance in this area as it is a known impurity of Almotriptan. clearsynth.comveeprho.com

| Compound Name | CAS Number | Notes | Source |

|---|---|---|---|

| This compound | 603137-43-5 | Metabolite; EP Impurity E; USP Related Compound D | scbt.comsynzeal.comveeprho.com |

| Almotriptan Related Compound A | 1018676-02-2 | Synthesis impurity; also known as Almotriptan Hydroxymethyl Impurity | veeprho.com |

| Almotriptan Related Compound B | 181178-24-5 | Also known as Almotriptan N,N-Didesmethyl | veeprho.com |

| Gamma-Aminobutyric Acid Almotriptan | 603137-41-3 | Metabolite | nih.gov |

| Almotriptan N-Dimer Impurity | 1330166-13-6 | Process impurity | sciex.com |

| N-Desmethyl Almotriptan | 334981-12-3 | Process impurity |

Structure

2D Structure

3D Structure

Properties

CAS No. |

603137-43-5 |

|---|---|

Molecular Formula |

C17H25N3O3S |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 |

InChI Key |

OSEGVGYYPORWLQ-UHFFFAOYSA-N |

SMILES |

CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-] |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-] |

Origin of Product |

United States |

Formation Pathways and Biotransformation Studies

In Vitro Metabolic Investigations

The elucidation of almotriptan's metabolic pathways, including the formation of its N-oxide, has been heavily reliant on in vitro experimental models.

In vitro studies using human liver subcellular fractions, such as microsomes and S9 fractions, have been instrumental in characterizing the metabolism of almotriptan (B1666892). nih.gov Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs and FMOs, making them an ideal system for studying phase I metabolic reactions. researchgate.netnih.gov These assay systems allow for the investigation of metabolic stability, the identification of metabolites, and the characterization of the enzymes involved in a controlled laboratory setting. srce.hrresearchgate.net By incubating almotriptan with human liver microsomes, researchers can identify the resulting metabolites, including Almotriptan N-Oxide. nih.gov

To pinpoint the exact enzymes responsible for almotriptan's metabolism, several techniques have been employed in conjunction with microsomal assays. nih.gov These methods include:

Correlation Analysis: Comparing the rate of almotriptan metabolism with the known activities of specific enzymes across a panel of different human liver microsomes. nih.gov

Chemical Inhibition Studies: Using known inhibitors of specific enzymes (e.g., ketoconazole (B1673606) for CYP3A4) to observe the effect on metabolite formation. nih.gov

Incubation with cDNA-expressed Human Enzymes: Utilizing recombinant enzymes, where a single, specific enzyme (like FMO3, CYP3A4, or CYP2D6) is expressed in a cellular system, to confirm its ability to metabolize almotriptan and produce specific metabolites. nih.gov

Through these in vitro investigations, FMO3 was definitively identified as the enzyme responsible for mediating the N-oxidation of almotriptan. nih.gov

Comparative Metabolic Pathway Analysis with Related Triptan N-Oxides

The formation of an N-oxide metabolite is not unique to almotriptan within the triptan class of drugs. Several other triptans that share a common structural feature—the N,N-dimethylaminoethyl group attached to the indole (B1671886) ring—also undergo N-oxidation. researchgate.net This group includes sumatriptan (B127528), rizatriptan, and zolmitriptan (B1197). researchgate.net

The presence of this tertiary amine moiety makes these compounds potential substrates for FMO3. researchgate.net Research into the synthesis of triptan-related compounds has demonstrated straightforward laboratory oxidation methods to produce the N-oxides of sumatriptan, rizatriptan, zolmitriptan, and almotriptan, highlighting N-oxidation as a common chemical transformation for this structural class. researchgate.net While the primary metabolic pathways can differ among triptans (for example, MAO-A is the principal clearance enzyme for both sumatriptan and almotriptan), the potential for N-oxidation by FMOs represents a shared, often minor, metabolic route for those containing the N,N-dimethylaminoethyl side chain. researchgate.net

Table 2: Comparison of Triptans with N,N-Dimethylaminoethyl Moiety

| Triptan | Presence of N,N-Dimethylaminoethyl Moiety | Known to Form N-Oxide Metabolite | Primary Metabolic Pathway(s) |

|---|---|---|---|

| Almotriptan | Yes | Yes | MAO-A, CYP3A4, CYP2D6 |

| Sumatriptan | Yes | Yes | MAO-A |

| Rizatriptan | Yes | Yes | MAO-A |

| Zolmitriptan | Yes | Yes | CYP1A2, MAO-A |

Degradation Pathways and Chemical Stability

Oxidative Degradation Mechanisms Leading to N-Oxide Formation

The formation of Almotriptan (B1666892) N-Oxide is primarily a result of oxidative processes. In vivo, Almotriptan is metabolized through several enzymatic pathways. The major routes involve monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450 (CYP)-mediated oxidation. nih.gov A minor, but significant, metabolic pathway is N-oxidation, which is catalyzed by flavin-containing monooxygenase-3 (FMO3). researchgate.netnih.gov This enzyme facilitates the oxygenation of the dimethylamino group on the ethylamine (B1201723) side chain of the Almotriptan molecule, leading to the formation of Almotriptan N-Oxide. researchgate.netnih.gov

Outside of biological systems, the formation of N-oxide impurities can occur during manufacturing or storage, particularly with exposure to oxidizing agents or conditions. veeprho.com The tertiary amine in Almotriptan's structure is susceptible to oxidation, which results in the corresponding N-oxide. google.com This degradation is a concern in certain pharmaceutical formulations where the drug is exposed to oxygen. google.com

Forced Degradation Studies and Product Characterization

Forced degradation, or stress testing, is performed to evaluate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. dphen1.combiotech-asia.org As per International Conference on Harmonization (ICH) guidelines, Almotriptan has been subjected to hydrolytic, oxidative, and photolytic stress to identify its degradation products and pathways. oup.comoup.com Studies show that Almotriptan undergoes significant degradation under these conditions. oup.comoup.com

Hydrolytic stability was assessed under acidic, basic, and neutral conditions. oup.com

Acidic Hydrolysis: Treatment with 3 N hydrochloric acid (HCl) at room temperature for 4 hours resulted in significant degradation. oup.com

Basic Hydrolysis: Refluxing in 3 N sodium hydroxide (B78521) (NaOH) at 80°C for 4 days also caused considerable degradation. oup.com

Neutral Hydrolysis: In neutral conditions (a mixture of acetonitrile (B52724) and water), the drug was degraded when refluxed at 80°C for 4 days. oup.com

Under these varied hydrolytic stresses, several degradation products were formed and characterized using techniques like UHPLC-ESI-QTOF mass spectrometry. oup.com

To assess degradation under oxidative stress, Almotriptan was treated with 30% v/v hydrogen peroxide (H₂O₂) and kept at room temperature for 21 hours in the dark. oup.com This resulted in extensive degradation, and seven degradation products (DPs) were identified. oup.comoup.com One of these products, identified as DP-6, was confirmed to be This compound . oup.com The formation of this product is a direct result of oxidation occurring at the tertiary nitrogen atom of the dimethylaminoethyl group. oup.com Another study also noted that Almotriptan showed minimal degradation under oxidative conditions with 0.1 N H₂O₂. ijrpc.com

Photostability studies were conducted by exposing a solution of Almotriptan to 1.2 million lux hours of fluorescent light and 200 watt-hours per square meter (Wh/m²) of UV light for 5 hours. oup.com The drug was found to be labile under these conditions, leading to the formation of several degradation products. oup.comoup.com The primary photodegradation products included those formed by the cleavage of the C-S bond and hydroxylation at the C-2 position of the indole (B1671886) ring. oup.com

The table below summarizes the findings from a forced degradation study on Almotriptan Maleate.

| Stress Condition | Parameters | % Degradation | Degradation Products (DPs) Identified | This compound Formed |

| Acid Hydrolysis | 3 N HCl, Room Temp, 4 h | 12.34% | DP-1, DP-3 | No |

| Base Hydrolysis | 3 N NaOH, 80°C, 4 days | 15.67% | DP-1, DP-3, DP-5 | No |

| Neutral Hydrolysis | Water/ACN, 80°C, 4 days | 10.21% | DP-1, DP-3, DP-5 | No |

| Oxidative Stress | 30% H₂O₂, Room Temp, 21 h | 21.45% | DP-1, DP-2, DP-3, DP-4, DP-5, DP-6, DP-7 | Yes (DP-6) |

| Photolytic Stress | 1.2 million lux h, 200 Wh/m² | 9.87% | DP-2, DP-4, DP-7 | No |

Chemical Stability Assessments in Various Matrices

The chemical stability of Almotriptan, and consequently the formation of this compound, can be influenced by the pharmaceutical formulation (matrix). It has been observed that the chemical stability of triptans, including Almotriptan, can be unsatisfactory in certain matrices like oral films. google.com In such formulations, triptans can degrade to their respective N-oxides, which are pharmacologically ineffective and impede the quality of the product. google.com The high surface area exposure in oral films may make them particularly prone to oxidative degradation.

To address this instability, research has focused on incorporating antioxidants into the formulation. The presence of a thiol-group-containing reducing agent in a pharmaceutical composition has been shown to increase the chemical stability of the triptan and reduce the formation of the N-oxide. google.com By implementing such strategies, the amount of degradation products can be significantly minimized, ensuring the integrity of the active pharmaceutical ingredient in the final dosage form. google.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Almotriptan (B1666892) N-Oxide, providing the necessary resolution and selectivity to distinguish it from structurally similar compounds. Various chromatographic methods have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Almotriptan and its impurities, including the N-oxide. researchgate.netresearchgate.netactascientific.comresearchgate.net Several RP-HPLC methods have been developed, demonstrating good linearity, accuracy, and precision for the quantification of Almotriptan and its related compounds. researchgate.netijrpc.com These methods are crucial for quality control in bulk drug manufacturing and pharmaceutical formulations. researchgate.netclearsynth.com

A key observation in the HPLC analysis of triptan N-oxides is that due to their increased polarity, they tend to elute earlier than the parent drug. For instance, in the analysis of sumatriptan (B127528) and its N-oxide, the N-oxide metabolite elutes before sumatriptan on a reverse-phase C18 column. This characteristic elution pattern is a fundamental aspect of method development for Almotriptan N-Oxide.

Reversed-Phase HPLC Applications for Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the separation of Almotriptan and its impurities. nih.gov These methods typically utilize a C18 stationary phase, which provides the necessary hydrophobicity to retain Almotriptan and its related substances, allowing for their separation based on polarity differences.

Several studies have detailed RP-HPLC methods for the analysis of Almotriptan and its process-related impurities. researchgate.netnih.gov While not always explicitly focused on this compound, these methods provide a foundational framework for its separation. For example, an isocratic RP-LC method has been developed using a Phenomenex Gemini C18 column with a mobile phase of sodium phosphate (B84403) buffer (pH 7.6) and acetonitrile (B52724) (80:20, v/v) at a flow rate of 1.5 mL/min, with UV detection at 227 nm. researchgate.netnih.gov Another method employs a Thermo Scientific C18 column with a mobile phase of methanol (B129727), water, and acetic acid (4:8:0.1 v/v) at a flow rate of 1 mL/min and detection at 227 nm. researchgate.net

Interactive Table 1: Exemplary RP-HPLC Methods for Almotriptan and Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Gemini C18 (250 mm x 4.6 mm, 5µm) researchgate.netnih.gov | Thermo Scientific C18 researchgate.net | C18 Hypersil scispace.com |

| Mobile Phase | Sodium phosphate buffer (pH 7.6): Acetonitrile (80:20, v/v) researchgate.netnih.gov | Methanol: Water: Acetic Acid (4:8:0.1 v/v) researchgate.net | Phosphate buffer (pH 3): Methanol: Acetonitrile (2:1:1 v/v) scispace.com |

| Flow Rate | 1.5 mL/min researchgate.netnih.gov | 1.0 mL/min researchgate.net | 2.0 mL/min scispace.com |

| Detection | UV at 227 nm researchgate.netnih.gov | UV at 227 nm researchgate.net | UV at 235 nm scispace.com |

| Retention Time (Almotriptan) | 9.47 ± 0.05 min researchgate.net | Not specified | 3.512 min scispace.com |

Ion Pair Chromatography Applications

Ion Pair Chromatography (IPC) is a variation of reversed-phase chromatography that is particularly useful for separating polar and charged analytes that exhibit poor retention on conventional RP columns. researchgate.netcreative-proteomics.com In IPC, an ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. researchgate.netlcms.cz This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase. lcms.cz

For the analysis of basic compounds like Almotriptan and its N-oxide, anionic ion-pairing reagents such as alkyl sulfonates are commonly used. creative-proteomics.com The selection of the ion-pairing reagent, its concentration, and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired separation. creative-proteomics.comresearchgate.net While specific applications of IPC for this compound are not extensively detailed in the provided search results, the principles of IPC suggest its potential utility in modulating the retention and improving the resolution of this polar metabolite from its parent compound and other impurities. researchgate.net A study on the separation of almotriptan and timolol (B1209231) in a binary mixture utilized ion pair chromatography with a mobile phase containing methanol and a phosphate buffer with sodium dodecyl sulfate (B86663) (SDS) at pH 6.8. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. shimadzu.com A stability-indicating UHPLC method has been developed for the separation of Almotriptan and its degradation products, which would include the N-oxide. synzeal.comoup.com

One such method uses an Acquity UPLC HSS Cyano column (100 × 2.1 mm, 1.8 μm) with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 4.4) and acetonitrile at a flow rate of 0.3 mL/min. researchgate.net This method was successful in separating Almotriptan from seven of its degradation products. researchgate.net The use of UHPLC is particularly advantageous for resolving closely eluting impurities, which is often the case in complex mixtures of drug degradation products. shimadzu.com The transfer of methods from UHPLC to HPLC is also possible with appropriate adjustments to column dimensions and flow rates to accommodate the different pressure limitations of the systems. shimadzu.com

Interactive Table 2: UHPLC Method for Almotriptan and Degradation Products

| Parameter | Details |

| Column | Acquity UPLC HSS Cyano (100 × 2.1 mm, 1.8 μm) researchgate.net |

| Mobile Phase | Gradient elution with 10 mM Ammonium Acetate (pH 4.4) and Acetonitrile researchgate.net |

| Flow Rate | 0.3 mL/min researchgate.net |

| Detection | PDA at 230 nm researchgate.net |

Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Chromatography (MEEKC)

Capillary Electrophoresis (CE) is a powerful separation technique with high resolving power, making it well-suited for the analysis of pharmaceutical impurities. sciex.comresearchgate.net A Capillary Zone Electrophoresis (CZE) method has been demonstrated for the estimation of Almotriptan and its related impurities, showing excellent resolution and reproducibility. sciex.com This technique separates ions based on their electrophoretic mobility in an electric field. nih.gov

Microemulsion Electrokinetic Chromatography (MEEKC) is a mode of CE that uses a microemulsion as the background electrolyte. semanticscholar.orgmolnar-institute.com This technique is effective for separating both neutral and charged analytes based on their partitioning between the microemulsion droplets and the surrounding aqueous phase. semanticscholar.org A MEEKC method has been developed for the analysis of Almotriptan and its impurities, highlighting the utility of this approach for complex separations. researchgate.net The development of such methods can be optimized using experimental design approaches to investigate the effects of microemulsion components and process variables. researchgate.net

Preparative Chromatography for Impurity Isolation

Preparative chromatography is an essential technique for isolating and purifying specific compounds from a mixture, which is a critical step in the characterization of impurities like this compound. rssl.comomicsonline.org The goal of preparative HPLC is to isolate a sufficient quantity of the impurity for structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rssl.comnih.gov

The process often involves enriching the sample for the impurity of interest, for example, through flash chromatography, followed by purification using preparative HPLC. omicsonline.org The development of a preparative method typically starts with an optimized analytical method, which is then scaled up by increasing the column size and injection volume. rssl.com Although specific preparative chromatography methods for this compound are not detailed in the provided results, the isolation of N-oxide impurities of other drugs like zolmitriptan (B1197) and venetoclax (B612062) using preparative HPLC has been reported, demonstrating the applicability of this technique. omicsonline.orgnih.gov

Mass Spectrometric Elucidation of Fragmentation Pathways

Mass spectrometry stands as a cornerstone for the structural elucidation of drug metabolites. Through controlled fragmentation, it allows researchers to piece together the chemical structure of compounds like this compound from complex biological matrices.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for analyzing drug metabolites. nih.gov In this technique, the sample is introduced as a fine spray into the mass spectrometer, where it is ionized. This "soft" ionization technique is particularly suitable for thermally labile molecules like N-oxides, as it minimizes degradation. researchgate.net The resulting ions are then subjected to multiple stages of mass analysis (tandem mass spectrometry), which allows for the isolation of a specific ion and its subsequent fragmentation to reveal structural details. nih.gov This method has been successfully applied to quantify Almotriptan and its metabolites in various biological samples. nih.govresearchgate.net

Collision-Induced Dissociation (CID) is the process used within a tandem mass spectrometer to fragment selected ions. nih.gov Once the protonated molecule of interest, such as this compound, is isolated, it is accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy to the ion, causing it to break apart into smaller, structurally informative product ions. nih.govresearchgate.net By analyzing the pattern of these product ions, the structure of the original molecule can be deduced. For N-oxides, characteristic fragmentation patterns, such as the loss of a hydroxyl radical, can provide definitive evidence of the N-oxide group.

A study on the synthesis of various triptan N-oxides confirmed the structure of this compound by analyzing its mass spectrum, which showed a molecular ion peak corresponding to a mass increase of 16 units (the mass of an oxygen atom) compared to the parent almotriptan. researchgate.net

The use of stable isotope-labeled internal standards, such as deuterated analogues, is a gold-standard practice in quantitative mass spectrometry. nih.gov Almotriptan-d6, a version of almotriptan where six hydrogen atoms are replaced by deuterium, is often used as an internal standard in pharmacokinetic studies. nih.govresearchgate.net

When Almotriptan and Almotriptan-d6 are analyzed by MS/MS, they produce distinct precursor and product ions. The mass shift of +6 Da in the deuterated standard helps in unequivocally identifying and quantifying the analyte in a complex matrix, as the internal standard and the analyte will have nearly identical chemical properties and ionization efficiencies but are clearly distinguishable by the mass spectrometer. nih.gov This approach provides high precision and accuracy for quantification. nih.gov

In a typical ESI-MS/MS analysis of Almotriptan in positive ionization mode, the protonated molecule [M+H]⁺ serves as the precursor ion. nih.gov For Almotriptan, this precursor ion is observed at a mass-to-charge ratio (m/z) of 336.1. nih.govresearchgate.net Upon CID, this precursor ion fragments to produce a characteristic product ion at m/z 201.1. nih.govresearchgate.net

For the deuterated internal standard, Almotriptan-d6, the precursor ion is detected at m/z 342.2. nih.govresearchgate.net It fragments to a corresponding product ion at m/z 207.2. nih.govresearchgate.net These specific precursor-to-product ion transitions are monitored in a technique called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. nih.govresearchgate.net this compound, with a molecular weight of 351.46 g/mol , would be expected to show a protonated molecule [M+H]⁺ at approximately m/z 352.4. scbt.com

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Almotriptan | 336.1 | 201.1 | nih.govresearchgate.net |

| Almotriptan-d6 | 342.2 | 207.2 | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is invaluable for confirming the elemental composition of a molecule. While standard mass spectrometry can distinguish ions based on their nominal mass, HRMS can differentiate between compounds that have the same nominal mass but different elemental formulas (isobars). This is critical in metabolite identification to confidently confirm the addition of an oxygen atom, as in the formation of an N-oxide, and distinguish it from other potential metabolic modifications.

Spectroscopic Characterization Techniques

While mass spectrometry excels at determining molecular weight and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the specific arrangement of atoms and functional groups within a molecule.

In a study that synthesized this compound, both ¹H and ¹³C NMR spectroscopy were used to confirm the structure. researchgate.net In the ¹H NMR spectrum, a noticeable downfield shift (deshielding) of the peaks corresponding to the protons on the N,N-dimethylaminoethyl side chain was observed compared to the parent almotriptan. researchgate.net This deshielding is a direct consequence of the electron-withdrawing effect of the newly formed N-oxide bond. researchgate.net Infrared spectroscopy was also employed to identify functional groups present in the synthesized N-oxides. researchgate.net

UV-Visible spectroscopy is another technique used in the analysis of almotriptan. For the parent compound, almotriptan malate (B86768), the absorption peak (λmax) is identified at approximately 227-228 nm in various solvents. uspnf.comnih.govjpionline.org While specific UV-Vis data for the isolated N-oxide is not widely published, the formation of the N-oxide group may lead to subtle shifts in the absorption spectrum compared to the parent compound.

| Compound | Protons | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Sumatriptan (related triptan) | -N(CH₃)₂ | 2.40 | researchgate.net |

| -CH₂CH₂-N | 2.70-3.00 | researchgate.net | |

| Sumatriptan N-Oxide | -N(O)(CH₃)₂ | 3.14 | researchgate.net |

| -CH₂CH₂-N(O) | 3.22-3.46 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. azooptics.com This non-destructive technique provides detailed information about the atomic arrangement and chemical environment within a molecule. azooptics.comnih.gov By analyzing the chemical shifts (δ), coupling constants, and signal intensities in proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise location of the N-oxide functional group can be confirmed. neu.edu.tr

The formation of an N-oxide from the tertiary amine in the pyrrolidine (B122466) ring of Almotriptan would induce significant changes in the NMR spectrum. Specifically, the protons (¹H) and carbons (¹³C) on the atoms adjacent to the newly oxidized nitrogen atom would experience a downfield shift (an increase in ppm value) due to the electron-withdrawing effect of the oxygen atom. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish connectivity and confirm the final structure. Although specific spectral data for isolated this compound is not widely published, the principles of NMR remain the definitive method for its structural assignment. soton.ac.ukbhu.ac.in

Table 1: General Principles of NMR for Structural Elucidation This table outlines the fundamental information derived from NMR spectroscopy.

| NMR Parameter | Information Provided | Relevance to this compound |

| Chemical Shift (δ) | Indicates the electronic environment of a nucleus (proton or carbon). | Confirmation of oxidation via downfield shifts of nuclei near the N-O bond. |

| Signal Intensity (Integration) | Proportional to the number of nuclei giving rise to the signal. | Shows the number of protons of each type in the molecule. neu.edu.tr |

| Spin-Spin Splitting | Reveals the number of neighboring protons. | Helps to confirm the structure of the pyrrolidine ring and its substituents. neu.edu.tr |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between different nuclei to map molecular connectivity. | Provides definitive evidence for the overall structure and location of the N-oxide group. nih.gov |

Infrared (IR) and Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy and its variant, Attenuated Total Reflection-Infrared (ATR-IR), are powerful techniques for identifying functional groups within a molecule. wiley.comarcjournals.org The methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the frequency of the absorbed radiation is recorded in an IR spectrum. arcjournals.org

For this compound, the most significant feature in its IR spectrum, distinguishing it from the parent Almotriptan, would be the appearance of a characteristic absorption band corresponding to the N-O stretching vibration. Tertiary amine N-oxides typically exhibit a strong N-O stretching band in the region of 970–920 cm⁻¹. The presence of this band provides clear evidence of the N-oxide functionality. sci-hub.st

ATR-IR is a particularly useful sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.orgbruker.com An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample held in close contact. wikipedia.org This makes it an efficient, non-destructive method for obtaining high-quality spectra. bruker.com

Table 2: Key IR Absorption Regions for Functional Group Identification This table highlights characteristic IR frequencies relevant to the analysis of Almotriptan and its N-Oxide.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| N-O (N-Oxide) | 970 - 920 | Stretch |

| S=O (Sulfonamide) | 1370 - 1335 and 1180 - 1160 | Asymmetric & Symmetric Stretch |

| C-N (Amine) | 1250 - 1020 | Stretch |

| N-H (Indole) | ~3400 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds in solution. sci-hub.sethermofisher.com The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. researchgate.net

For Almotriptan, UV-Vis methods have been developed and validated for its estimation in bulk and various formulations. Studies have identified a maximum absorption wavelength (λmax) for Almotriptan Malate at approximately 227 nm in a solvent system of ethanol (B145695) and phosphate buffer. jpionline.org Another study using a different mobile phase reported a λmax of 230 nm. oup.com A method was also developed based on the formation of a charge-transfer complex with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which resulted in a colored product with a λmax at 390 nm. tsijournals.com

While a specific UV-Vis method dedicated solely to this compound is not detailed in the available literature, a similar quantitative assay could be developed and validated. The introduction of the N-oxide group may cause a slight shift in the λmax compared to the parent compound. The method would require validation for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jpionline.org

Table 3: Example of Validation Parameters for UV-Vis Quantification of Almotriptan Malate Data adapted from a study on Almotriptan Malate estimation in bulk and niosomal formulations. jpionline.org

| Parameter | Result |

| λmax | 227 nm |

| Linearity Range | Not specified, R² = 0.9974 |

| Precision (%RSD) | < 2% |

| Accuracy | Satisfactory |

| Limit of Detection (LOD) | Satisfactory |

| Limit of Quantification (LOQ) | Satisfactory |

Spectrofluorimetry for Sensitive Detection

Spectrofluorimetry is an analytical technique known for its exceptional sensitivity and selectivity, making it highly suitable for the determination of fluorescent compounds at very low concentrations. innovareacademics.in The method involves exciting a molecule with light of a specific wavelength and measuring the intensity of the light it emits at a longer wavelength. innovareacademics.in

Highly sensitive spectrofluorimetric methods have been successfully developed for the determination of Almotriptan. rsc.org One such method is based on measuring the native fluorescence of Almotriptan in an aqueous acidic medium. rsc.orgresearchgate.netresearchgate.net The fluorescence intensity is typically measured at an emission wavelength of 360 nm following excitation at 270 nm. rsc.orgresearchgate.net These methods have demonstrated linearity over a low concentration range and have achieved very low limits of detection, proving their utility for analyzing trace amounts of the drug. researchgate.netresearchgate.net

Given its high sensitivity, spectrofluorimetry is an ideal candidate for detecting and quantifying metabolites like this compound, which are often present in biological fluids at much lower concentrations than the parent drug. innovareacademics.in

Table 4: Performance Characteristics of a Spectrofluorimetric Method for Almotriptan Malate Data from a study on the determination of Almotriptan Malate (ALM) and Zolmitriptan (ZOL). rsc.orgresearchgate.net

| Parameter | Almotriptan Malate (ALM) |

| Excitation Wavelength (λex) | 270 nm |

| Emission Wavelength (λem) | 360 nm |

| Linearity Range | 0.1 - 1.2 µg/mL |

| Lower Limit of Detection (LOD) | 0.03 µg/mL |

Hyphenated Analytical Systems

Hyphenated systems, which couple a separation technique with a detection technique, provide unparalleled analytical power for complex samples. The combination of liquid chromatography with mass spectrometry is indispensable for the analysis of drug metabolites.

LC-MS/MS System Integration for Comprehensive Analysis

The integration of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of drugs and their metabolites in complex biological matrices like plasma. researchgate.netnih.gov LC separates the compound of interest from other matrix components, while the MS/MS detector provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the precursor ion and its specific fragment ions. bevital.no

For Almotriptan, several sensitive LC-MS/MS methods have been validated. researchgate.netnih.gov Analysis is typically performed in positive ionization mode using Multiple Reaction Monitoring (MRM), which offers high specificity. The most common MRM transition monitored for Almotriptan is the fragmentation of its protonated molecule [M+H]⁺ at m/z 336.1 to a prominent product ion at m/z 201.1. researchgate.netresearchgate.net

For this compound, which has a molecular weight of 351.46, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 352.2. scbt.com A specific and sensitive MRM method would be developed by identifying a stable and unique product ion formed from the collision-induced dissociation (CID) of this precursor. This allows for the simultaneous quantification of both the parent drug and its N-oxide metabolite in a single analytical run.

Table 5: LC-MS/MS Parameters for Almotriptan Quantification This table summarizes typical mass spectrometric parameters used for the analysis of Almotriptan. researchgate.netnih.govresearchgate.net

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode |

| Almotriptan | 336.1 / 336.2 | 201.1 / 58.1 | Positive ESI |

| Almotriptan-d6 (Internal Standard) | 342.2 | 207.2 | Positive ESI |

| This compound (Expected) | 352.2 | To be determined | Positive ESI |

UHPLC-ESI-QTOF for Degradation Product Characterization

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a premier system for the characterization of unknown impurities and degradation products. scirp.org UHPLC provides rapid, high-resolution separations, while the QTOF mass analyzer delivers high mass accuracy and resolution, enabling the determination of elemental compositions and facilitating structural elucidation of unknown compounds. oup.comnih.gov

In forced degradation studies of Almotriptan Malate, the drug was subjected to stress conditions such as oxidation, hydrolysis, and photolysis to generate potential degradation products. oup.comnih.gov The resulting degradants were then separated and characterized using a UHPLC-ESI-QTOF system. One study successfully characterized seven significant degradation products (DPs). oup.comnih.gov

Among the products formed under oxidative stress (using 30% H₂O₂) was a compound identified as DP-2, with a protonated molecular ion [M+H]⁺ at an m/z of 352.1691. This corresponds to the elemental formula C₁₇H₂₅N₃O₃S, which is consistent with this compound. oup.com The high mass accuracy of the QTOF instrument was crucial in confirming this composition. Further fragmentation analysis (MS/MS) of the m/z 352.1691 ion helped to confirm the location of the oxidation on the pyrrolidine nitrogen.

Table 6: Characterization Data for this compound (DP-2) from a Forced Degradation Study Data adapted from the UHPLC-ESI-QTOF analysis of Almotriptan degradation products. oup.com

| Parameter | Finding |

| Degradation Product ID | DP-2 |

| Stress Condition | Oxidative (30% H₂O₂) |

| Retention Time (min) | 5.2 |

| Observed [M+H]⁺ (m/z) | 352.1691 |

| Proposed Elemental Formula | C₁₇H₂₅N₃O₃S |

| Mass Error (ppm) | -0.5 |

| Proposed Structure | This compound |

| Key MS/MS Fragments (m/z) | 294.12, 219.13, 157.08, 144.08, 130.06, 58.06 |

Analytical Method Validation Parameters for Impurity Quantification

The validation of an analytical method for quantifying impurities such as this compound involves a series of tests to confirm its performance characteristics. These tests ensure the reliability of results concerning linearity, detection limits, precision, accuracy, and specificity.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. gavinpublishers.com For impurity quantification, this range is crucial and typically spans from the Limit of Quantification (LOQ) to approximately 120% or 150% of the impurity's specification limit. demarcheiso17025.comresearchgate.net A linear relationship is generally confirmed by a high correlation coefficient (R²) value, typically ≥0.998. eurachem.org

Several studies on Almotriptan and its impurities have established linearity using various chromatographic techniques. For instance, a reverse phase liquid chromatography (RP-LC) method developed for Almotriptan malate and its process-related impurities was proven to be linear for all impurities from the LOQ up to 1.5 µg/mL, which corresponds to 150% of the specification limit. researchgate.net Another high-performance liquid chromatography (HPLC) method showed linearity for Almotriptan in the concentration range of 1.0–10.0 μg/mL. researchgate.net

Table 1: Examples of Established Linearity Ranges for Almotriptan Analysis

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| RP-LC | Process-related impurities | LOQ to 1.5 µg/mL | Not Specified | researchgate.net |

| HPLC-MS/MS | Almotriptan | 0.5–150.0 ng/mL | >0.99 (Implied) | researchgate.net |

| RP-HPLC | Almotriptan Malate | 1.0–10.0 µg/mL | Not Specified | researchgate.net |

| RP-HPLC | Almotriptan | 40-100 ppm | Not Specified | researchgate.net |

| HPTLC | Almotriptan Malate | 100–700 ng/band | Not Specified | researchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. ddtjournal.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable repeatability and trueness. ddtjournal.netunal.edu.co These parameters define the sensitivity of the method. The ICH guideline suggests methods for their determination based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. sepscience.com

For impurity analysis, a sufficiently low LOQ is essential to control impurities at levels mandated by regulatory bodies. Various analytical techniques have demonstrated high sensitivity for the determination of Almotriptan and its related compounds. A spectrofluorimetric method reported an LOD of 0.019 µg/mL and an LOQ of 0.059 µg/mL for Almotriptan malate. researchgate.net An RP-HPLC method determined the LOD and LOQ for Almotriptan to be 0.02 ppm and 0.08 ppm, respectively. researchgate.net

Table 2: Determined LOD and LOQ Values for Almotriptan by Various Methods

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| RP-HPLC | Almotriptan | 0.02 ppm | 0.08 ppm | researchgate.net |

| RP-HPLC | Almotriptan Malate | 0.03 µg/mL | 0.1 µg/mL | researchgate.net |

| HPLC-MS/MS | Almotriptan (in human plasma) | 0.2 pg/mL | 0.5 ng/mL | researchgate.net |

| RP-HPLC | Almotriptan | 1.098 µg/mL | 3.32 µg/mL | ijrpc.com |

| Spectrofluorimetry | Almotriptan Malate | 0.019 µg/mL | 0.059 µg/mL | researchgate.net |

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. europa.eugavinpublishers.com Accuracy is the closeness of the test results to the true value. europa.eu For impurity quantification, accuracy is often determined by spiking the drug substance with known amounts of the impurity and calculating the percentage recovery. europa.eu

A validated HPLC-MS/MS method for Almotriptan demonstrated excellent precision, with within-run and between-run variations below 2.78% and 0.86%, respectively. The accuracy for the same method ranged from 98.94% to 102.64%. researchgate.net Another study on process-related impurities showed that the accuracy of recovery was between 96% and 102%, with method precision having a relative standard deviation (RSD) below 1.0%. researchgate.net According to ICH guidelines, the RSD for precision should generally be less than 2%. jpionline.orgsemanticscholar.org

Table 3: Precision and Accuracy Data for Almotriptan Impurity Methods

| Method | Parameter | Concentration Levels | Result | Source |

|---|---|---|---|---|

| HPLC-MS/MS | Intra-day Precision (% Variation) | Multiple | 0.68 to 2.78% | researchgate.net |

| HPLC-MS/MS | Inter-day Precision (% Variation) | Multiple | 0.57 to 0.86% | researchgate.net |

| HPLC-MS/MS | Intra-day Accuracy (% Recovery) | Multiple | 98.94 to 102.64% | researchgate.net |

| HPLC-MS/MS | Inter-day Accuracy (% Recovery) | Multiple | 99.43 to 101.44% | researchgate.net |

| RP-LC | Accuracy (% Recovery) | 25-150% of specification limit | 96 to 102% | researchgate.net |

| RP-LC | Method Precision (% RSD) | Not Specified | < 1.0% | researchgate.net |

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eu For impurity methods, specificity is crucial to ensure that the signal measured is solely from the impurity of interest without interference from the main API or other related substances.

The most effective way to demonstrate specificity is through forced degradation studies. dphen1.com In these studies, the API is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. oup.comnih.gov A stability-indicating method is one that can separate these degradation products from the API and other impurities, proving its specificity. researchgate.netscience.gov For example, a UPLC method for Almotriptan was validated by showing that the drug was well-resolved from seven degradation products generated under various stress conditions. nih.gov Similarly, Capillary Zone Electrophoresis (CZE) has been used to demonstrate high-resolution separation of Almotriptan from its known related compounds B and D, with a resolution factor greater than 2.0, meeting USP requirements. sciex.com Such studies confirm that the method can selectively quantify a specific impurity, like this compound, even in a complex mixture of related substances. ijrpc.com

Impurity Profiling and Quality Control Considerations

Utilization of Reference Standards for Impurity Analysis

The accurate identification and quantification of impurities in a drug substance are foundational to ensuring its quality. This process relies heavily on the use of well-characterized reference standards. Almotriptan (B1666892) N-Oxide, identified as Almotriptan USP Related Compound D and Almotriptan EP Impurity E, is a crucial reference standard in the analysis of Almotriptan. synzeal.comuspnf.com These standards are used in various analytical applications, including pharmaceutical release testing and method development for both qualitative and quantitative analyses. fda.gov

Reference standards for Almotriptan impurities, including the N-Oxide, are available from various suppliers and are often provided with comprehensive characterization data that is compliant with regulatory guidelines. synzeal.comlabmix24.com This allows for their use in quality control (QC) applications during the synthesis and formulation stages of drug development. labmix24.com The availability of certified reference materials, traceable to pharmacopeial standards like USP, ensures the reliability and consistency of analytical results across different laboratories and manufacturing batches. fda.gov

Table 1: Interactive Data on Almotriptan N-Oxide Reference Standards

| Parameter | Details |

|---|---|

| Synonyms | Almotriptan USP Related Compound D; Almotriptan EP Impurity E; N,N-Dimethyl-2-[5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl]ethan-1-amine N-oxide synzeal.com |

| CAS Number | 603137-43-5 (free base) synzeal.com |

| Molecular Formula | C₁₇H₂₅N₃O₃S pharmaffiliates.com |

| Molecular Weight | 351.47 g/mol uspnf.com |

| Application | Analytical method development, method validation (AMV), and Quality Control (QC) synzeal.com |

Impurity Profiling Strategies in Pharmaceutical Product Development

Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a drug substance and drug product. For Almotriptan, this involves characterizing process-related impurities, which arise during synthesis, and degradation products that form during storage or upon exposure to stress conditions. dphen1.comiajps.com Forced degradation studies are a key component of this strategy, where the drug substance is subjected to conditions such as hydrolysis, oxidation, and photolysis to predict potential degradation pathways. oup.comoup.com

Several analytical methods have been developed for the impurity profiling of Almotriptan malate (B86768). A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the determination of process-related impurities. researchgate.net Additionally, capillary zone electrophoresis (CZE) has proven to be a highly effective technique for separating Almotriptan from its related impurities, including the N-dimer and other related compounds. sciex.com These methods are crucial for ensuring that the levels of impurities are maintained within acceptable limits. dphen1.com

A study on the forced degradation of Almotriptan malate identified a total of seven degradation products under various stress conditions. oup.com Such studies are vital for developing stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradation products. oup.com

Compliance with International Council for Harmonisation (ICH) Guidelines (e.g., Q3A and Q3B)

The control of impurities in pharmaceutical products is governed by guidelines from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline addresses impurities in new drug substances, while ICH Q3B(R2) focuses on impurities in new drug products. premier-research.comeuropa.euresearchgate.net These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. premier-research.comeuropa.eu

For Almotriptan, as with any new drug, the impurity profile must meet the requirements set forth by these ICH guidelines. google.com This involves a thorough evaluation of all impurities and degradants. premier-research.com The guidelines provide a framework for managing impurities, ensuring that those present at levels above the specified thresholds are appropriately characterized and their potential for any biological activity is assessed. europa.eu The ultimate goal is to ensure that the drug product is safe and effective for human use. Adherence to these guidelines is critical for gaining regulatory approval for new drug products. fda.govpremier-research.com

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg (whichever is lower) | 0.5% or 1.0 mg (whichever is lower) |

| > 1 g | 0.05% | 0.1% | 0.15% or 2.0 mg (whichever is lower) |

Data sourced from ICH Q3B(R2) guidelines. This is a simplified representation and the full guideline should be consulted for detailed information. europa.eu

Methodologies for Identification of Unknown Impurities and Degradation Products

The identification and structural elucidation of unknown impurities and degradation products are a significant analytical challenge. Modern hyphenated analytical techniques are indispensable tools in this endeavor. iajps.com For Almotriptan, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have been instrumental in characterizing degradation products. oup.comoup.com

In one study, LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry) was used to identify and characterize seven degradation products of Almotriptan. oup.com This technique provides high-resolution mass data, which is crucial for determining the elemental composition and structure of the unknown compounds. The fragmentation patterns observed in the MS/MS spectra offer further clues to the molecular structure.

Other analytical techniques employed for the analysis of Almotriptan and its impurities include:

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the separation and quantification of Almotriptan and its known impurities. researchgate.netresearchgate.net

Capillary Zone Electrophoresis (CZE) offers excellent resolution and is particularly useful for separating closely related impurities. sciex.com

High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the determination of Almotriptan malate in tablet dosage forms. researchgate.net

The development of such robust analytical methods is a prerequisite for the effective control of impurities in Almotriptan, ensuring the quality and safety of the final pharmaceutical product.

Q & A

Q. How should researchers design studies to explore this compound’s antimutagenic properties, as suggested for analogous N-oxides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.